![molecular formula C13H22N2 B1385917 2-(Aminomethyl)-N,N-dipropylaniline CAS No. 1020969-90-7](/img/structure/B1385917.png)
2-(Aminomethyl)-N,N-dipropylaniline
Overview
Description
2-(Aminomethyl)-N,N-dipropylaniline is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The aminomethyl group in organic chemistry is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of compounds similar to 2-(Aminomethyl)-N,N-dipropylaniline has been reported in the literature. For instance, the synthesis of chiral 2-aminomethyl indolines and pyrrolidines has been achieved through copper-catalyzed alkene diamination . Another study reported the synthesis of three nucleoside analogs, namely 2′,4′-diOMe-rU, 2′-OMe,4′-F-rU, and 2′-F,4′-OMe-araU via stereoselective introduction of fluorine or methoxy functionalities .Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)-N,N-dipropylaniline can be inferred from related compounds. For instance, the aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 . Gabapentin, a drug molecule, acts by decreasing activity of a subset of calcium channels .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2-(Aminomethyl)-N,N-dipropylaniline have been studied. For example, a study reported the catalysis of a series of aminomethylation reactions using a well-defined aminomethyl cyclopalladated complex . Another study discussed the reactions of amines, including the reaction between ammonia, a primary or secondary amine, and an acid chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Aminomethyl)-N,N-dipropylaniline can be inferred from related compounds. For example, a study reported the physical and chemical properties of 2-Amino-2-methyl-1-propanol .Scientific Research Applications
Development of Broad-Spectrum Antibiotics
2-(Aminomethyl)-N,N-dipropylaniline: derivatives have been explored for their potential as broad-spectrum antibiotics. Researchers at St. Jude have developed aryl substituted aminomethyl spectinomycin antibiotics that show promise in treating infections resistant to current treatments, including biodefense pathogens . These derivatives exhibit improved safety and pharmacokinetic properties, making them valuable in the development of new therapeutic agents.
Synthesis of PPD Analogues
This compound is utilized as a synthesis reagent in the creation of PPD analogues . PPD, or paraphenylenediamine, is commonly used in various industries, including dye manufacturing. The ability to create analogues allows for the exploration of new compounds with potentially improved properties or reduced toxicity.
Trypanocidal Activity Research
The compound has been used in the preparation of 5-nitro-2-furancarboxylamides , which display potent trypanocidal activity . This is particularly significant for the study and treatment of trypanosomiasis, a disease caused by parasitic protozoans.
Enantioselective Synthesis
2-(Aminomethyl)-N,N-dipropylaniline: is involved in the enantioselective synthesis of pyrrolidines and piperidines . These structures are important in the pharmaceutical industry for creating drugs with specific chiral properties, which can greatly influence drug efficacy and safety.
Mechanism of Action
Target of Action
The primary target of 2-(Aminomethyl)-N,N-dipropylaniline is bacterial membranes . This compound can accept more protons from its surroundings, leading to a stronger proton sponge effect, which promotes bacterial membrane permeability . This allows antibiotics to reach their intracellular target .
Mode of Action
2-(Aminomethyl)-N,N-dipropylaniline interacts with its targets by accepting protons from its surroundings . This leads to a stronger proton sponge effect, which increases the permeability of bacterial membranes . As a result, antibiotics can more easily reach their intracellular targets .
Biochemical Pathways
Its ability to increase bacterial membrane permeability suggests that it may affect pathways related to bacterial growth and survival .
Pharmacokinetics
Its ability to accept protons suggests that it may have good bioavailability
Result of Action
The primary result of 2-(Aminomethyl)-N,N-dipropylaniline’s action is an increase in bacterial membrane permeability . This allows antibiotics to more effectively reach their intracellular targets, potentially enhancing their efficacy .
Action Environment
The action of 2-(Aminomethyl)-N,N-dipropylaniline can be influenced by environmental factors. For example, the presence of protons in its surroundings can enhance its proton sponge effect, increasing its ability to permeabilize bacterial membranes
Safety and Hazards
Future Directions
Research on compounds similar to 2-(Aminomethyl)-N,N-dipropylaniline is ongoing. For instance, a study reported the synthesis of 2D perovskite crystals via progressive transformation of quantum well thickness . Another study discussed the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .
properties
IUPAC Name |
2-(aminomethyl)-N,N-dipropylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-9-15(10-4-2)13-8-6-5-7-12(13)11-14/h5-8H,3-4,9-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBFJUXFXKOKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-N,N-dipropylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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